molecular formula C12H12N2O2 B1425686 N-Methoxy-N-methylquinoline-6-carboxamide CAS No. 179873-51-9

N-Methoxy-N-methylquinoline-6-carboxamide

Cat. No.: B1425686
CAS No.: 179873-51-9
M. Wt: 216.24 g/mol
InChI Key: QWFSFNKADLAQGG-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylquinoline-6-carboxamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is known for its unique structure, which includes a quinoline ring substituted with methoxy and methyl groups at the nitrogen atom of the carboxamide functional group.

Preparation Methods

The synthesis of N-Methoxy-N-methylquinoline-6-carboxamide typically involves the reaction of quinoline-6-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or acetonitrile.

Chemical Reactions Analysis

N-Methoxy-N-methylquinoline-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-Methoxy-N-methylquinoline-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

N-Methoxy-N-methylquinoline-6-carboxamide can be compared with other quinoline derivatives such as:

This compound stands out due to its unique combination of methoxy and methyl groups, which enhance its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-methoxy-N-methylquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(16-2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFSFNKADLAQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of quinoline-6-carboxylic acid (10 g, 57.75 mmol) in DMF (200 mL) was added carbonyl diimidazole (10.3 g, 62.5 mmol) under nitrogen. The reaction was stirred for 1 hour. To the solution was added N,O-dimethyl hydroxylamine (5.6 g, 57.75 mmol), and the reaction was stirred at ambient temperature for 16 hours. The reaction was diluted with EtOAc (150 mL) and water (150 mL). The organic layer was separated, and the aqueous layer was extracted with EtOAc (5×100 mL). The organics were combined and washed with water (3×100 mL), brine (2×100 mL), dried over Na2SO4, filtered and concentrated to give quinoline-6-carboxylic acid methoxy-methyl-amide (11.97 g, 97% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 250 mL RB flask was charged with quinoline-6-carboxylic acid (5.00 g, 28.9 mmol), DCM (100 ml, 1554 mmol), oxalyl chloride (3.79 ml, 43.3 mmol), and a few drops of DMF and stirred at RT for 2 hours, then concentrated. The residue was taken up in DCM (100 ml, 1554 mmol), cooled to 0° C., then Hunig's Base (17.7 ml, 101 mmol) and N-methoxymethanamine hydrochloride (2.96 g, 30.3 mmol) were added slowly. The mixture was stirred at room temperature for 16 hours (91463-3-1). The mixture was diluted with DCM (200 mL), then washed with water (250 mL), sat. NaHCO3 (250 mL), and brine (250 mL). The organic layer was dried with MgSO4, filtered, and concentrated to give a brown oil, which was purified by MPLC eluting with 2-6% MeOH/DCM to give N-methoxy-N-methylquinoline-6-carboxamide (5.943 g, 95.2% yield) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.79 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Name
N-methoxymethanamine hydrochloride
Quantity
2.96 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 91463-3-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

CDI (25.8 g, 151 mmol) was added to a solution of 6-quinolinecarboxylic acid (25 g, 141 mmol) in DMF and the mixture stirred at rt for 10 min. N,O-dimethylhydroxylamine hydrochloride (14.1 g, 142 mmol) was added and the mixture stirred for an additional hour. Brine was then added and the mixture extracted with EtOAc. The organic extracts were dried, filtered and concentrated to give the title compound as a yellow oil (tR 0.2 min (conditions 2), MH+=217).
Name
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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